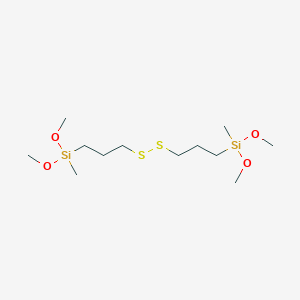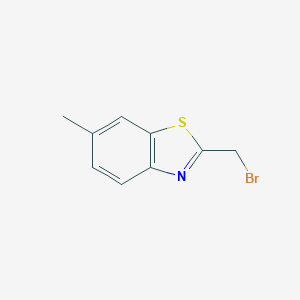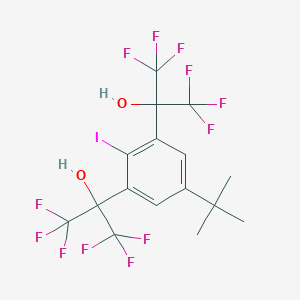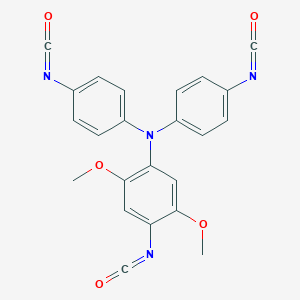
Benzenamine, 4-isocyanato-N,N-bis(4-isocyanatophenyl)-2,5-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-isocyanato-N,N-bis(4-isocyanatophenyl)-2,5-dimethoxy- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MDI, and it is a type of diisocyanate that is commonly used in the production of polyurethane foams, coatings, and adhesives. In
Mécanisme D'action
The mechanism of action of MDI is not well understood. However, it is known to react with amino groups in proteins, which can lead to the formation of stable adducts. This reaction can cause changes in the structure and function of proteins, which can have various effects on biological systems.
Effets Biochimiques Et Physiologiques
MDI has been shown to have various biochemical and physiological effects. It has been shown to be toxic to cells, causing damage to DNA and other cellular components. It has also been shown to cause oxidative stress and inflammation in various tissues. In addition, MDI has been shown to have immunotoxic effects, leading to changes in the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
MDI has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods. However, MDI is toxic and can cause harm to researchers if not handled properly. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on MDI. One area of interest is the development of new materials based on MDI, such as shape-memory polymers and other advanced materials. Another area of interest is the study of the toxic effects of MDI on biological systems, with the goal of developing new treatments for MDI exposure. Finally, there is interest in developing new methods for the synthesis of MDI and related compounds, which could lead to the development of new materials with unique properties.
Méthodes De Synthèse
MDI is synthesized by reacting aniline with phosgene to produce 4,4'-diphenylmethane diisocyanate (MDI). This reaction is followed by a second reaction with an excess of phosgene to produce MDI with two isocyanate groups. The final step involves reacting MDI with 2,5-dimethoxyaniline to produce the desired compound, benzenamine, 4-isocyanato-N,N-bis(4-isocyanatophenyl)-2,5-dimethoxy-.
Applications De Recherche Scientifique
MDI has been widely used in scientific research due to its unique chemical properties. It has been used in the production of polyurethane coatings, adhesives, and foams. It has also been used as a reagent in the synthesis of various organic compounds. In addition, MDI has been used in the development of new materials with unique properties, such as shape-memory polymers.
Propriétés
Numéro CAS |
106790-31-2 |
|---|---|
Nom du produit |
Benzenamine, 4-isocyanato-N,N-bis(4-isocyanatophenyl)-2,5-dimethoxy- |
Formule moléculaire |
C23H16N4O5 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
4-isocyanato-N,N-bis(4-isocyanatophenyl)-2,5-dimethoxyaniline |
InChI |
InChI=1S/C23H16N4O5/c1-31-22-12-21(23(32-2)11-20(22)26-15-30)27(18-7-3-16(4-8-18)24-13-28)19-9-5-17(6-10-19)25-14-29/h3-12H,1-2H3 |
Clé InChI |
AICHIFMREFAQPW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1N=C=O)OC)N(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O |
SMILES canonique |
COC1=CC(=C(C=C1N=C=O)OC)N(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O |
Autres numéros CAS |
106790-31-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



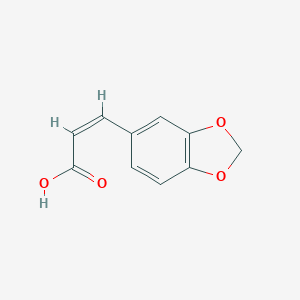
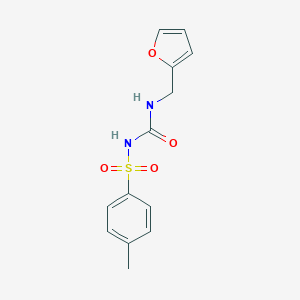
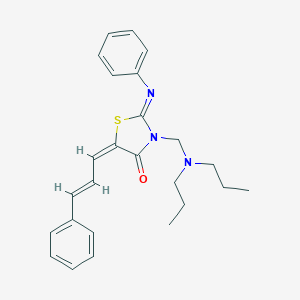
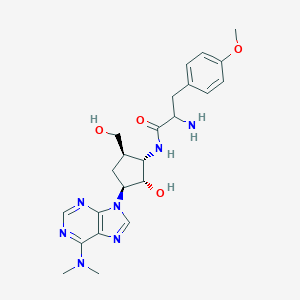
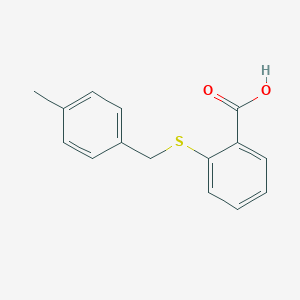
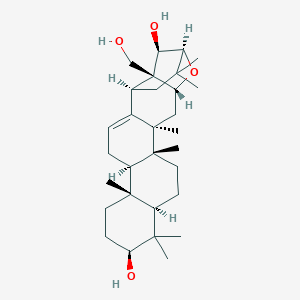
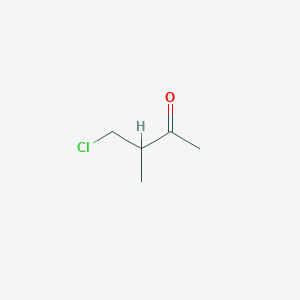
![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)
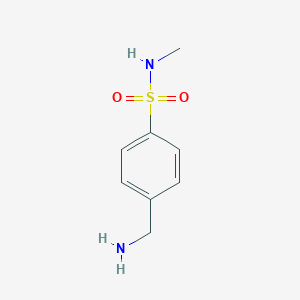
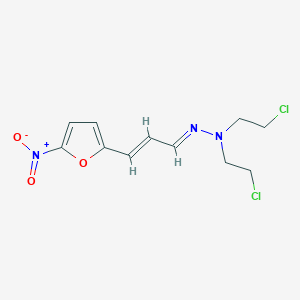
![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)
